molecular formula C11H15N3O2 B044437 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol CAS No. 121477-79-0

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol

Cat. No.: B044437
CAS No.: 121477-79-0
M. Wt: 221.26 g/mol
InChI Key: WBOZZYVRQGMWHG-UHFFFAOYSA-N
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Description

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol typically involves the reaction of 5-ethoxy-1H-benzimidazole with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol can be compared with other benzimidazole derivatives, such as:

  • 2-(5-Methoxy-1H-benzoimidazol-2-ylamino)-ethanol
  • 2-(5-Chloro-1H-benzoimidazol-2-ylamino)-ethanol
  • 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique ethoxy group in this compound may confer specific advantages in terms of solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-16-8-3-4-9-10(7-8)14-11(13-9)12-5-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOZZYVRQGMWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349526
Record name 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121477-79-0
Record name 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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